molecular formula C16H25NO2 B3855054 1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}pyrrolidine

1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}pyrrolidine

Cat. No. B3855054
M. Wt: 263.37 g/mol
InChI Key: GAMBTPSDAIPDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}pyrrolidine, also known as DMPEA-P, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMPEA-P is a pyrrolidine derivative, and its chemical structure includes a pyrrolidine ring, a phenoxy group, and an ethoxy group. In

Mechanism of Action

1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}pyrrolidine acts as a sigma-1 receptor agonist, which leads to the modulation of various signaling pathways in the body. This modulation can result in the activation of neuroprotective mechanisms, the reduction of inflammation, and the improvement of cognitive function.
Biochemical and Physiological Effects:
1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}pyrrolidine has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the reduction of oxidative stress, and the improvement of mitochondrial function. These effects can lead to the protection of neurons from damage and the improvement of cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}pyrrolidine in lab experiments is its high potency and selectivity for the sigma-1 receptor. However, one limitation is that its effects may vary depending on the experimental conditions, such as the dose and duration of treatment.

Future Directions

There are many potential future directions for research on 1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}pyrrolidine. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and depression. Additionally, further research is needed to fully understand the mechanisms of action of 1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}pyrrolidine and to identify any potential side effects or limitations of its use. Finally, the development of new synthesis methods for 1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}pyrrolidine could lead to improved purity and yield, which would facilitate further research on this compound.

Scientific Research Applications

1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}pyrrolidine has been used in various scientific research applications, including as a ligand for the sigma-1 receptor, which is involved in many physiological processes, such as pain perception, memory, and neuroprotection. 1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}pyrrolidine has also been studied for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and depression.

properties

IUPAC Name

1-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-14-6-5-7-16(15(14)2)19-13-12-18-11-10-17-8-3-4-9-17/h5-7H,3-4,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMBTPSDAIPDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCOCCN2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5469080

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.